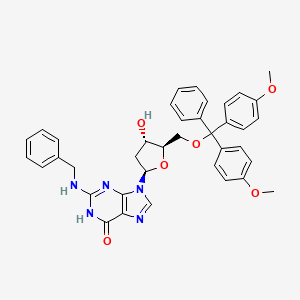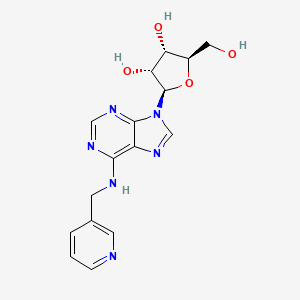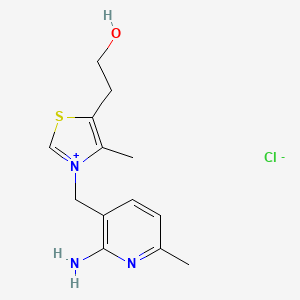
3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride is a synthetic organic compound that belongs to the class of thiazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Substitution Reactions:
Quaternization: The final step involves the quaternization of the thiazole nitrogen with an appropriate alkyl halide to form the thiazolium salt.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield 2-hydroxyethylthiazole-3-carboxylic acid.
科学研究应用
Chemistry
Catalysis: Thiazolium salts are used as catalysts in various organic reactions, including the Stetter reaction and benzoin condensation.
Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Some thiazolium salts are known to inhibit enzymes, making them potential candidates for drug development.
Antimicrobial Activity: These compounds exhibit antimicrobial properties and are studied for their potential use in treating infections.
Medicine
Drug Development: Thiazolium salts are explored for their potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Material Science: They are used in the development of new materials with unique properties, such as conductive polymers and sensors.
作用机制
The mechanism of action of 3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
Thiamine (Vitamin B1): A naturally occurring thiazolium salt with essential biological functions.
Benzothiazole Derivatives: Compounds with similar structures but different functional groups.
Uniqueness
3-((2-Amino-6-methylpyridin-3-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazol-3-ium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H18ClN3OS |
|---|---|
分子量 |
299.82 g/mol |
IUPAC 名称 |
2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride |
InChI |
InChI=1S/C13H18N3OS.ClH/c1-9-3-4-11(13(14)15-9)7-16-8-18-12(5-6-17)10(16)2;/h3-4,8,17H,5-7H2,1-2H3,(H2,14,15);1H/q+1;/p-1 |
InChI 键 |
IMCOIDTUMNWFER-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC(=C(C=C1)C[N+]2=CSC(=C2C)CCO)N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



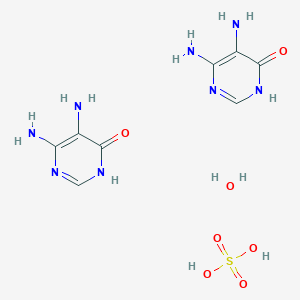
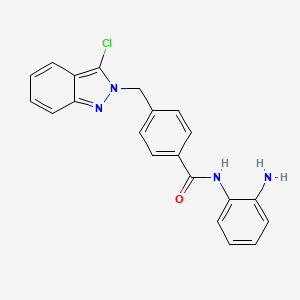


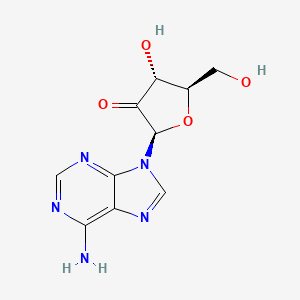
![4-(5-Methoxy-7-methyl-1H-indol-1-yl)-2,6-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12934943.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-L-histidine](/img/structure/B12934969.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
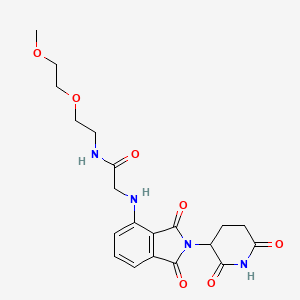
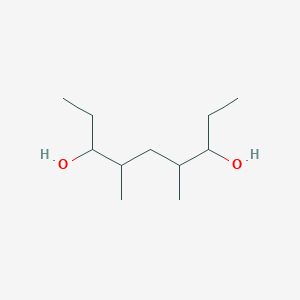
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
